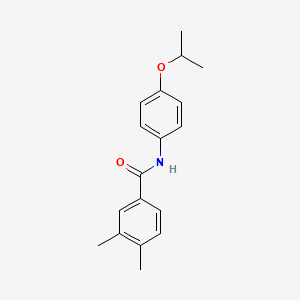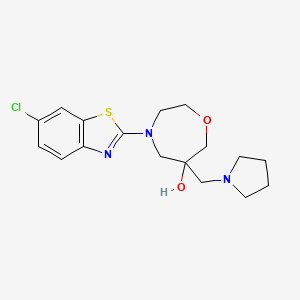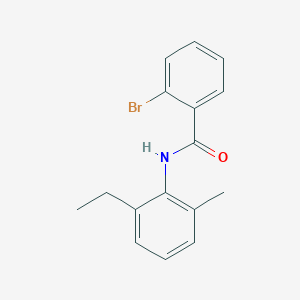
4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.157228913 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on derivatives related to 4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide focuses on their synthesis and potential applications in various fields, including agriculture and materials science. One study involves the synthesis of carboxamide derivatives of (±)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (permethrin acid) and their evaluation against mosquito larvae, highlighting their potential use in pest control (Taylor, Hall, & Vedres, 1998). Another research direction includes the development of novel polyamides and poly(amide-imide)s derived from specific diamines, showcasing their potential in creating advanced materials with high thermal stability and good solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Catalysis and Organic Synthesis
Research in organometallic chemistry explores the structure-activity relationships of group 4 biaryl amidate complexes in catalytic processes such as hydroamination/cyclization of aminoalkenes (Gott, Clarke, Clarkson, & Scott, 2007). This area of study opens up possibilities for synthesizing complex organic molecules with high precision and efficiency, which could be beneficial in pharmaceutical synthesis and material science.
Environmental and Health Monitoring
The analysis and monitoring of environmental and biological samples for residues of synthetic pyrethroids, which are related to the chemical structure , are critical for assessing exposure and potential health risks. Techniques for detecting pyrethroid metabolites in human urine are developed to understand the exposure levels in individuals, especially those in occupations such as pest control (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Material Science and Polymer Chemistry
The development of new materials, such as electrochromic and electrofluorescent polymers containing specific carboxamide derivatives, showcases the potential application in smart materials and devices. These materials could be used in displays, sensors, and other electronic applications due to their reversible electrochromic properties and high stability (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Propiedades
IUPAC Name |
2-[4-(cyclopropylmethoxy)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)19(21)18-6-4-3-5-17(18)15-9-11-16(12-10-15)22-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXCFCIFGDBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)
![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)


![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
